molecular formula C12H18N2 B1519223 1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine CAS No. 1094917-98-2

1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine

Cat. No. B1519223
M. Wt: 190.28 g/mol
InChI Key: CIERFURFTWJJLF-UHFFFAOYSA-N
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Description

“1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is an organic compound that contains two amine groups, a cyclopentyl group, and a benzene ring . It has a molecular weight of 190.29 . The compound is also known as CPMD or PCD.


Molecular Structure Analysis

The InChI code for “1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is 1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3 . This indicates that the compound has a cyclopentyl group and a methyl group attached to the nitrogen atoms of a 1,2-diaminobenzene.


Physical And Chemical Properties Analysis

“1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Oxidative Cyclization in Synthesis

Oxidative cyclization reactions utilizing hypervalent iodobenzene have been explored for the synthesis of complex molecules. These methods have facilitated the creation of pyrroloindole alkaloids, demonstrating the utility of diamines in complex organic synthesis and natural product derivation (Kajiyama et al., 2012).

High-Pressure Reactions for Cyclization Products

The study of SNAr reactions under high pressure has shown the formation of cyclization products with diamines. This research highlights the role of diamines in facilitating novel reactions under specific conditions, expanding the toolkit for synthetic chemistry (Ibata et al., 1995).

Development of Polyimides

Diamines have been used in the synthesis of polyimides, showcasing the application of these compounds in creating high-performance materials. These materials are characterized by excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications (Liaw et al., 1996).

Metal-Catalyzed Diamination

Metal-catalyzed 1,2-diamination reactions are critical for generating chiral 1,2-diamines, which are valuable in pharmaceutical synthesis and asymmetric catalysis. Such advancements in catalytic diamination underscore the importance of diamines in medicinal chemistry and synthetic methodologies (Cardona & Goti, 2009).

Corrosion Inhibition

Novel aromatic diamine compounds have been investigated for their corrosion inhibition properties on mild steel, demonstrating the potential of diamines in materials protection and extending the lifespan of industrial materials (Singh & Quraishi, 2016).

CO2 Capture Technologies

Diamine-grafted metal-organic frameworks (MOFs) have shown remarkable capabilities in capturing CO2, indicating the role of diamines in addressing environmental challenges and enhancing sustainable technologies (Jo et al., 2017).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound’s hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-N-cyclopentyl-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERFURFTWJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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